4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS No.: 328539-30-6
Cat. No.: VC21461285
Molecular Formula: C21H15N5O6
Molecular Weight: 433.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328539-30-6 |
|---|---|
| Molecular Formula | C21H15N5O6 |
| Molecular Weight | 433.4g/mol |
| IUPAC Name | 4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27) |
| Standard InChI Key | QYBKXJGBOGXEHE-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-] |
| Canonical SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a quinoxalinone derivative with multiple functional groups. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 328539-30-6 |
| Molecular Formula | C21H15N5O6 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 4-(4-anilino-3,5-dinitrobenzoyl)-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C21H15N5O6/c27-19-12-24(16-9-5-4-8-15(16)23-19)21(28)13-10-17(25(29)30)20(18(11-13)26(31)32)22-14-6-2-1-3-7-14/h1-11,22H,12H2,(H,23,27) |
| Standard InChIKey | QYBKXJGBOGXEHE-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)N+[O-])NC4=CC=CC=C4)N+[O-] |
The compound combines a dihydroquinoxalin-2(1H)-one core scaffold with a 3,5-dinitro-4-(phenylamino)benzoyl moiety attached at the 4-position of the dihydroquinoxalinone ring.
Structural Features and Chemical Properties
The molecule consists of three main structural components:
-
A 3,4-dihydroquinoxalin-2(1H)-one core (a benzene-fused ketopiperazine)
-
A benzoyl linking group at the 4-position
-
A phenylamino group with two nitro substituents at the 3,5-positions of the benzoyl ring
This structure results in a complex molecule with multiple points for hydrogen bonding, π-π interactions, and electron-rich and electron-deficient regions that could potentially interact with biological targets. The 3,4-dihydroquinoxalin-2-one core is particularly notable as it represents a bicyclic, benzene-fused ketopiperazine with the carbonyl group in the 2-position, known for its versatility in medicinal chemistry .
The presence of the two nitro groups creates electron-deficient regions, while the phenylamino group introduces electron density, potentially creating an interesting electronic distribution across the molecule that could be significant for its biological activity.
| Substituent Type | Activity Level |
|---|---|
| Fluorine-containing | High activity |
| Methyl/Methoxy | Moderate activity |
| Bromo/Chloro | Low/No activity |
Notably, compounds with fluorine substituents demonstrated activity comparable to the standard antibiotic ciprofloxacin in some cases, while compounds with methyl and methoxy substituents showed moderate activity .
Given the presence of nitro groups and a phenylamino moiety in 4-(3,5-dinitro-4-(phenylamino)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, this compound might exhibit unique biological properties that differ from those of previously studied derivatives. The nitro groups, in particular, could influence both the electronic properties and the biological activity of the molecule.
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